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Abstrakt: Dieses Dokument bietet eine detaillierte technische Untersuchung der

entscheidenden frühen Entdeckungen und der Entwicklung von Lovastatin, dem ersten Statin,

das von der FDA zugelassen wurde und die Behandlung von Hypercholesterinämie

revolutionierte. Es behandelt die bahnbrechende Arbeit von Akira Endo, die zur Isolierung von

Compactin führte, und die anschließenden, unabhängigen Bemühungen bei Merck, die in der

Entdeckung von Lovastatin aus Aspergillus terreus gipfelten. Der Leitfaden beschreibt die

experimentellen Protokolle, die bei der Entdeckung, Isolierung und Charakterisierung des

Wirkstoffs verwendet wurden, und fasst wichtige quantitative Daten aus präklinischen und

frühen klinischen Studien zusammen. Visuelle Darstellungen von Stoffwechselwegen und

experimentellen Arbeitsabläufen werden bereitgestellt, um die zugrunde liegenden

wissenschaftlichen Prozesse zu veranschaulichen. Dieser Leitfaden richtet sich an Forscher,

Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll ein tiefgreifendes

Verständnis der wissenschaftlichen Grundlagen vermitteln, die den Weg für die Statin-Therapie

ebneten.

Einleitung: Die Suche nach einem Cholesterin-
senkenden Wirkstoff
In der Mitte des 20. Jahrhunderts wurde der Zusammenhang zwischen hohen

Cholesterinwerten im Blut, insbesondere dem Low-Density-Lipoprotein (LDL)-Cholesterin, und

einem erhöhten Risiko für Herz-Kreislauf-Erkrankungen zunehmend erkannt. Die damaligen

Behandlungsmöglichkeiten waren begrenzt und oft mit erheblichen Nebenwirkungen
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verbunden. Dies spornte die wissenschaftliche Gemeinschaft an, nach neuen Wegen zu

suchen, um die körpereigene Cholesterinproduktion gezielt zu senken.

Der Schlüssel dazu lag in der Aufklärung des Cholesterin-Biosynthesewegs. Es wurde

festgestellt, dass das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym-A-Reduktase (HMG-CoA-

Reduktase) der geschwindigkeitsbestimmende Schritt in diesem Prozess ist.[1][2] Die

Hemmung dieses Enzyms wurde daher zu einem primären Ziel für die Entwicklung neuer

cholesterinsenkender Medikamente.

Parallele Entdeckungen: Sankyo und Merck
Die Entdeckung der Statine ist eine Geschichte paralleler Forschung, die von zwei

unabhängigen Teams auf verschiedenen Kontinenten vorangetrieben wurde.

Akira Endos bahnbrechende Arbeit bei Sankyo
Inspiriert von der Entdeckung des Penicillins durch Alexander Fleming, stellte der japanische

Biochemiker Akira Endo die Hypothese auf, dass Mikroorganismen chemische Abwehrstoffe

produzieren könnten, die für die menschliche Medizin nützlich sein könnten.[3][4] Endo

vermutete, dass einige Pilze Substanzen produzieren könnten, die die Cholesterinsynthese

hemmen, um sich gegen parasitäre Organismen zu schützen.[4]

Ab 1971 begann Endo bei der Firma Sankyo mit einem systematischen Screening von über

6.000 Pilzstämmen auf ihre Fähigkeit, die HMG-CoA-Reduktase zu hemmen.[5][6] Nach zwei

Jahren intensiver Forschung isolierte sein Team aus dem Pilz Penicillium citrinum eine

hochwirksame Substanz, die sie Compactin (später Mevastatin genannt) nannten.[4][6][7] Dies

war der erste entdeckte HMG-CoA-Reduktase-Inhibitor und der Prototyp für die Statin-Klasse.

Obwohl Compactin aufgrund von Bedenken hinsichtlich der Toxizität in Langzeit-Tierstudien nie

als Medikament zugelassen wurde, bewies seine Entdeckung die Machbarkeit des Konzepts.

[4][8]

Die Entdeckung von Lovastatin bei Merck
Unabhängig von Endos Arbeit verfolgten Forscher bei Merck & Co. in den Vereinigten Staaten

ein ähnliches Ziel.[8] Sie screenten ebenfalls mikrobielle Fermentationsbrühen auf Inhibitoren

der Cholesterinbiosynthese. Im Jahr 1979 isolierte ein Team unter der Leitung von Al Alberts

aus einer Kultur des Pilzes Aspergillus terreus eine Verbindung, die zunächst Mevinolin
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genannt wurde.[6][8] Diese Substanz, die später in Lovastatin umbenannt wurde, erwies sich

als potenter Inhibitor der HMG-CoA-Reduktase.[7]

Nach umfangreichen präklinischen und klinischen Studien, die seine Wirksamkeit und ein

akzeptables Sicherheitsprofil bestätigten, wurde Lovastatin im September 1987 von der US-

amerikanischen Food and Drug Administration (FDA) zugelassen und war damit das erste

Statin, das auf den Markt kam.[3][5]

Mechanismus der Wirkung
Lovastatin ist ein Prodrug, das in vivo zu seiner aktiven Hydroxysäureform hydrolysiert wird.[9]

Diese aktive Form hat eine strukturelle Ähnlichkeit mit dem natürlichen Substrat HMG-CoA und

wirkt als kompetitiver Inhibitor des HMG-CoA-Reduktase-Enzyms.[2][10]

Die Hemmung dieses Enzyms reduziert die Synthese von Mevalonat, einem wichtigen

Vorläufer in der Cholesterin-Biosynthesekette.[1][2] Die daraus resultierende Abnahme der

intrazellulären Cholesterinkonzentration in den Leberzellen führt zu einem kompensatorischen

Mechanismus: Die Zellen erhöhen die Expression von LDL-Rezeptoren auf ihrer Oberfläche.[1]

[10] Diese Hochregulierung der LDL-Rezeptoren steigert die Aufnahme und den Abbau von

LDL-Partikeln aus dem Blutkreislauf, was zu einer signifikanten Senkung des zirkulierenden

LDL-Cholesterins führt.[1][10]

Abbildung 1: Hemmung der Cholesterinbiosynthese durch Lovastatin
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Abbildung 1: Hemmung der Cholesterinbiosynthese durch Lovastatin

Wichtige experimentelle Protokolle
Die Entdeckung und Entwicklung von Lovastatin stützte sich auf eine Reihe robuster

experimenteller Methoden. Nachfolgend finden Sie detaillierte Beschreibungen der wichtigsten

Protokolle.
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Screening, Isolierung und Fermentation
Der Arbeitsablauf zur Entdeckung von Lovastatin umfasste mehrere wichtige Schritte, von der

Probenentnahme bis zur Produktion des reinen Wirkstoffs.

Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin
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Abbildung 2: Allgemeiner Arbeitsablauf zur Entdeckung von Lovastatin

Protokoll 4.1.1: Isolierung von Aspergillus terreus

Probensammlung: Bodenproben werden aus verschiedenen geografischen Regionen

entnommen.[11]

Serienverdünnung: 1 g der Bodenprobe wird in 9 ml steriler physiologischer Kochsalzlösung

suspendiert. Es werden serielle 10-fache Verdünnungen (bis 10⁻⁷) hergestellt.[11]

Ausplattieren: Aliquots der Verdünnungen werden auf Kartoffel-Dextrose-Agar (PDA)-Platten

ausgestrichen, die mit einem Antibiotikum (z. B. Chloramphenicol) ergänzt sind, um

bakterielles Wachstum zu unterdrücken.[11]

Inkubation: Die Platten werden bei 28-30°C für 3-5 Tage inkubiert.[11]

Identifizierung: Wachsende Pilzkolonien werden anhand makroskopischer (Farbe, Textur)

und mikroskopischer (Konidienstruktur) Merkmale identifiziert. Die Identifizierung als A.

terreus wird durch Färbung mit Lactophenol-Baumwollblau bestätigt.

Reinkultur: Isolierte Kolonien werden auf frische PDA-Schrägagar-Röhrchen überimpft, um

Reinkulturen für die weitere Verwendung zu erhalten.

Protokoll 4.1.2: Festphasenfermentation (Solid-State Fermentation, SSF) zur Lovastatin-

Produktion

Substratvorbereitung: 25-40 g eines festen Substrats (z. B. Weizenkleie, Reiskleie) werden

in einen 500-ml-Erlenmeyerkolben gegeben und mit destilliertem Wasser oder einer

Minerallösung auf eine definierte Feuchtigkeit (z. B. 70-75 %) eingestellt.[12][13] Der Kolben

wird autoklaviert.

Inokulation: Eine Sporensuspension von A. terreus (z. B. 1x10⁶ Sporen/ml) wird unter

aseptischen Bedingungen zum sterilisierten Substrat gegeben.

Inkubation: Die Kolben werden bei 28°C für 8 bis 10 Tage inkubiert.[12]

Extraktion: Nach der Inkubation wird dem Kolben ein organisches Lösungsmittel (z. B. eine

1:1-Mischung aus Butanol und Wasser oder Acetonitril) zugesetzt.[14]
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Schütteln: Der Kolben wird für mehrere Stunden (z. B. 2 Stunden) bei ca. 200 U/min auf

einem Rotationsschüttler inkubiert, um das Lovastatin zu extrahieren.

Aufarbeitung: Die Mischung wird zentrifugiert (z. B. 5000 U/min für 20 Minuten), und der

Überstand wird durch einen Filter (z. B. Whatman Nr. 1) filtriert, um den Rohextrakt zu

erhalten.

HMG-CoA-Reduktase-Hemmtest
Der primäre Assay zum Screening auf Inhibitoren war ein enzymatischer Test, der die Aktivität

der HMG-CoA-Reduktase misst. Die Aktivität wird typischerweise durch die Überwachung der

Abnahme der Absorption bei 340 nm bestimmt, die auf den Verbrauch des Co-Substrats

NADPH zurückzuführen ist.[15][16][17]

Protokoll 4.2.1: Spektrophotometrischer HMG-CoA-Reduktase-Assay

Reagenzienvorbereitung:

Assay-Puffer: Z. B. Kaliumphosphatpuffer (pH 7,5), der Dithiothreitol (DTT) und EDTA

enthält.[16][17]

HMG-CoA-Substrat: In Wasser oder Puffer gelöst.[15]

NADPH-Lösung: Frisch in Assay-Puffer zubereitet.[15]

Enzympräparation: Gereinigte HMG-CoA-Reduktase oder ein mikrosomaler Leber-Extrakt.

[15][17]

Testverbindung: Der zu testende Pilzextrakt oder die gereinigte Verbindung (z. B.

Lovastatin).

Assay-Durchführung (in einer 96-Well-Platte):

In jedes Well werden pipettiert: Assay-Puffer, Enzympräparation und die Testverbindung

(oder Lösungsmittel für die Kontrolle).

Die Platte wird für eine kurze Zeit vorinkubiert (z. B. 5 Minuten bei 37°C).
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Die Reaktion wird durch Zugabe von HMG-CoA und NADPH gestartet.

Messung:

Die Extinktion bei 340 nm wird sofort in einem Plattenlesegerät im kinetischen Modus

gemessen.[15][18]

Die Messungen werden in regelmäßigen Abständen (z. B. alle 2-3 Minuten) über einen

Zeitraum von 10-20 Minuten bei 37°C wiederholt.[18]

Datenanalyse:

Die Reaktionsgeschwindigkeit (ΔA340/min) wird aus dem linearen Bereich der kinetischen

Kurve berechnet.

Die prozentuale Hemmung wird berechnet als: [1 - (Rate mit Inhibitor / Rate ohne

Inhibitor)] * 100.

Zur Bestimmung des IC₅₀-Wertes (die Konzentration des Inhibitors, die eine 50%ige

Hemmung bewirkt) werden Dosis-Wirkungs-Kurven erstellt.

Quantitative Daten aus der frühen Entwicklung
Die Wirksamkeit von Lovastatin wurde in zahlreichen präklinischen und frühen klinischen

Studien nachgewiesen. Die Daten zeigten eine dosisabhängige Senkung der Cholesterinwerte.

Tabelle 1: Ergebnisse früher klinischer Studien mit Lovastatin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00816.pdf
https://www.abcam.com/ps/products/204/ab204701/documents/ab204701%20HMG-CoA%20Reductase%20Activity%20Assay%20Kit%20(Colorimetric)%20v2c%20(website).pdf
https://www.abcam.com/ps/products/204/ab204701/documents/ab204701%20HMG-CoA%20Reductase%20Activity%20Assay%20Kit%20(Colorimetric)%20v2c%20(website).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studie /
Dosis

LDL-
Cholesterin
-Senkung
(%)

Gesamtchol
esterin-
Senkung
(%)

HDL-
Cholesterin
-Änderung
(%)

Triglycerid-
Senkung
(%)

Quelle(n)

Bradford et

al. (Dosis-

Wirkung)

- 20 mg/Tag -24% - +6.6% -10% [19]

- 40 mg/Tag -32% - +7.9% -15% [19]

- 80 mg/Tag -40% - +9.5% -19% [19]

AFCAPS/Tex

CAPS-Studie

(20-40

mg/Tag)

-25% -18.4% +6% -15% [20]

5-Jahres-

Sicherheitsst

udie

-44% -35% +14% - [21]

Studie bei

kombinierter

Hyperlipidämi

e

-27% -29% +13% -40% [22]

Anmerkung: Die Werte sind Durchschnittswerte und können je nach Studienpopulation und

Design variieren.

Schlussfolgerung
Die Entdeckung von Lovastatin war ein Meilenstein in der Medizingeschichte, der das Ergebnis

von visionärer Hypothesenbildung, systematischem Screening und sorgfältiger biochemischer

Forschung war. Die Pionierarbeit von Akira Endo legte den Grundstein, und die anschließende

Entwicklung durch Merck brachte das erste Medikament einer neuen, lebensrettenden Klasse

von Therapeutika hervor. Die hier beschriebenen Methoden – von der mikrobiellen Isolierung

über die Fermentation bis hin zu spezifischen enzymatischen Assays – bildeten das Rückgrat
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dieses wissenschaftlichen Durchbruchs. Die in frühen klinischen Studien nachgewiesene

robuste Wirksamkeit von Lovastatin bei der Senkung des LDL-Cholesterins bestätigte das

therapeutische Potenzial der HMG-CoA-Reduktase-Hemmung und eröffnete eine neue Ära in

der Prävention und Behandlung von Herz-Kreislauf-Erkrankungen.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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